molecular formula C19H13Cl2F3N4O2 B3042785 O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide CAS No. 680211-47-6

O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide

Cat. No.: B3042785
CAS No.: 680211-47-6
M. Wt: 457.2 g/mol
InChI Key: YHLCNYRMKDBTGS-UHFFFAOYSA-N
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Description

O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide is a useful research compound. Its molecular formula is C19H13Cl2F3N4O2 and its molecular weight is 457.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(Z)-[amino-[3-[(4,5-dichloroimidazol-1-yl)methyl]phenyl]methylidene]amino] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N4O2/c20-15-16(21)28(10-26-15)9-11-2-1-3-13(8-11)17(25)27-30-18(29)12-4-6-14(7-5-12)19(22,23)24/h1-8,10H,9H2,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLCNYRMKDBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NOC(=O)C2=CC=C(C=C2)C(F)(F)F)N)CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)C(F)(F)F)/N)CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and dichloroimidazole moieties, suggests diverse biological activities. This article explores its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide is C19H13Cl2F3N4O2, with a molecular weight of 457.23 g/mol. The compound features a trifluoromethyl group that enhances lipophilicity and potentially increases biological activity.

PropertyValue
Molecular FormulaC19H13Cl2F3N4O2
Molecular Weight457.23 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole rings exhibit notable antimicrobial activity. Research conducted on similar structures has demonstrated efficacy against various bacterial strains. For instance, derivatives of imidazole have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide has been evaluated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. A study highlighted its potential to inhibit tumor growth in xenograft models, suggesting a promising avenue for future cancer therapies.

Case Study: In Vitro Efficacy Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of the compound on various human cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.7
A549 (Lung Cancer)15.3

The results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, highlighting its potential as an anticancer agent.

The mechanism by which O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide exerts its biological effects appears to involve:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis.

Q & A

Q. What synthetic strategies are recommended for preparing O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide, considering its reactive functional groups?

Methodological Answer:

  • Stepwise Functionalization : Begin with the benzene-1-carbohydroximamide core. Introduce the 4-(trifluoromethyl)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution, ensuring anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .
  • Imidazole Methylation : Use a Mitsunobu reaction or alkylation with 4,5-dichloro-1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to attach the imidazole moiety. Monitor regioselectivity via LC-MS to prevent byproducts .
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures to isolate the pure product. Confirm purity via HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to verify the trifluoromethyl group (δ ≈ -60 ppm) and ¹H/¹³C NMR to confirm aromatic substitution patterns and imidazole methyl linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Employ ESI-HRMS in positive ion mode to validate the molecular ion ([M+H]⁺) and isotopic pattern (Cl and F signatures) .
  • Stability Testing : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to assess hydroximamide stability. Monitor via UV-Vis spectroscopy at λ = 254 nm .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic role of the 4,5-dichloroimidazole moiety in biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or removing substituents). Test inhibitory potency against target enzymes (e.g., kinases or proteases) using fluorescence polarization assays .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to compare binding affinities of analogs. Focus on halogen-bond interactions between Cl and protein backbone carbonyl groups .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm whether the dichloroimidazole group enhances entropy-driven binding .

Q. What experimental designs are recommended to address discrepancies in biological assay data for this compound?

Methodological Answer:

  • Orthogonal Assays : Cross-validate enzyme inhibition data using a fluorogenic substrate assay and a radiometric assay (e.g., ³²P-ATP incorporation). This mitigates false positives from assay-specific artifacts .
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS in cell lysates to correlate in vitro potency with membrane permeability .
  • Proteomic Profiling : Use affinity pull-down assays coupled with mass spectrometry to identify off-target interactions, which may explain contradictory phenotypic results .

Q. How can the stability of the hydroximamide group be optimized under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation kinetics via UPLC. Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to reduce hydrolysis rates .
  • Prodrug Strategies : Mask the hydroximamide as a tert-butyl carbamate or acetylated derivative. Evaluate hydrolysis rates in human plasma via LC-MS .
  • Crystallography : Solve the X-ray crystal structure to identify steric or electronic factors influencing hydroximamide lability. Modify substituents to sterically shield the group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide
Reactant of Route 2
Reactant of Route 2
O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.